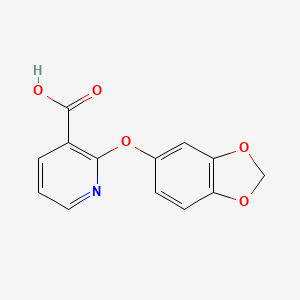

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Descripción general

Descripción

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is an organic compound characterized by the presence of a benzodioxole moiety linked to a pyridine ring via an ether bond, with a carboxylic acid group attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid typically involves the following steps:

Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

Etherification: The benzodioxole is then reacted with 3-hydroxypyridine in the presence of a base such as potassium carbonate to form the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of benzodioxole-quinone derivatives.

Reduction: Formation of 2-(1,3-benzodioxol-5-yloxy)piperidine-3-carboxylic acid.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in organic reactions.

Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Drug Development: Due to its structural features, it can be explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Biological Probes: The compound can be used in the design of fluorescent probes for imaging and diagnostic purposes.

Industry:

Agriculture: Potential use as a precursor for agrochemicals.

Electronics: Application in the synthesis of organic semiconductors and conductive materials.

Mecanismo De Acción

The mechanism by which 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target proteins.

Comparación Con Compuestos Similares

2-(1,3-Benzodioxol-5-yloxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of pyridine.

2-(1,3-Benzodioxol-5-yloxy)acetic acid: Contains an acetic acid group instead of a carboxylic acid on the pyridine ring.

Uniqueness: 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is unique due to the combination of the benzodioxole and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Actividad Biológica

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Structural Characteristics

The compound features a pyridine ring substituted with a carboxylic acid group and a benzodioxole moiety. Its molecular formula is C13H12N2O4S, with a molecular weight of approximately 280.31 g/mol. The presence of the benzodioxole structure is significant as it may contribute to the compound's biological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Anti-inflammatory effects : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

- Antioxidant properties : Its structure suggests possible interactions with free radicals, contributing to its antioxidant capacity.

- Antimicrobial activity : Initial screenings have shown promising results against certain bacterial strains.

Interaction Studies

Recent interaction studies have identified potential biological targets for this compound, including enzymes involved in inflammatory processes and receptor sites relevant to its pharmacological effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Preparation of the benzodioxole derivative : This step often requires specific reagents and conditions to ensure proper functionalization.

- Formation of the pyridine ring : Utilizing appropriate catalysts and solvents to facilitate the cyclization process.

- Carboxylation : Introducing the carboxylic acid group through various methods, such as using carbon dioxide under pressure.

Optimizing these synthetic routes is essential for enhancing yield and purity for further biological evaluations.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in animal models, suggesting potential clinical applications in treating inflammatory diseases .

- Antioxidant Screening : In vitro assays indicated that compounds with similar structures displayed notable antioxidant activity, which could be beneficial for conditions characterized by oxidative stress .

- Antimicrobial Testing : Research has shown that certain derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating their potential use as therapeutic agents .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Biological Activity | Methodology | Findings |

|---|---|---|

| Anti-inflammatory | Animal models | Significant reduction in inflammation markers |

| Antioxidant | In vitro assays | High scavenging activity against free radicals |

| Antimicrobial | Agar diffusion tests | Effective against various bacterial strains |

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-2-1-5-14-12(9)19-8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXHQOGRXQVZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371672 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214758-41-5 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.